molecular formula C5H8O3 B13009418 (S)-2-(Oxetan-2-yl)acetic acid

(S)-2-(Oxetan-2-yl)acetic acid

Cat. No.: B13009418
M. Wt: 116.11 g/mol
InChI Key: VLLIAYSELVGSAE-BYPYZUCNSA-N
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Description

Significance of Chiral Oxetane-Containing Scaffolds in Chemical Research

Chiral scaffolds containing oxetane (B1205548) rings are of paramount importance in chemical research, primarily due to their ability to impart desirable physicochemical and biological properties to drug candidates. nih.govnih.gov The introduction of an oxetane motif can lead to significant improvements in aqueous solubility, metabolic stability, and lipophilicity. researchgate.netacs.org These characteristics are crucial for the development of effective pharmaceuticals.

The three-dimensional nature of the oxetane ring allows for the exploration of new chemical space, moving away from the flat, two-dimensional structures that have traditionally dominated medicinal chemistry. nih.gov This three-dimensionality can lead to enhanced target selectivity and improved pharmacokinetic profiles. nih.gov Furthermore, oxetanes are considered valuable bioisosteres for commonly used functional groups like gem-dimethyl and carbonyl groups. researchgate.netnsf.gov This means they can mimic the spatial arrangement and electronic properties of these groups while offering improved metabolic stability. enamine.net

The chirality of molecules like (S)-2-(Oxetan-2-yl)acetic acid adds another layer of specificity, which is critical for interacting with biological targets that are themselves chiral. The specific stereochemistry of the (S)-enantiomer can lead to more potent and selective interactions with enzymes and receptors.

Overview of Four-Membered Heterocycles in Synthetic Chemistry

Four-membered heterocycles, a class of compounds that includes oxetanes, azetidines (containing nitrogen), and thietanes (containing sulfur), are fundamental building blocks in synthetic chemistry. numberanalytics.com Despite the inherent ring strain associated with these small rings, which makes their synthesis challenging, their utility in constructing complex molecules has driven the development of numerous synthetic methodologies. nsf.govnumberanalytics.comrsc.org

These heterocycles are not just synthetic curiosities; they are integral components of a number of biologically active compounds and approved drugs. rsc.org For instance, the β-lactam ring, a four-membered nitrogen-containing heterocycle, is the core structure of penicillin and cephalosporin (B10832234) antibiotics. numberanalytics.comnih.gov

The synthesis of four-membered heterocycles can be broadly categorized into several key strategies, including cyclization reactions, ring-closing metathesis, and [2+2] cycloadditions. numberanalytics.comnumberanalytics.com Recent advancements have focused on developing milder and more efficient methods, such as cycloisomerization, to construct these valuable motifs. acs.org The continued development of synthetic routes to access diverse four-membered heterocyclic scaffolds remains an active and important area of research. nsf.govrsc.org

PropertyDescription
Molecular Formula C5H8O3
Molecular Weight 116.12 g/mol
IUPAC Name (2S)-2-(oxetan-2-yl)acetic acid
CAS Number 2166185-04-0

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8O3

Molecular Weight

116.11 g/mol

IUPAC Name

2-[(2S)-oxetan-2-yl]acetic acid

InChI

InChI=1S/C5H8O3/c6-5(7)3-4-1-2-8-4/h4H,1-3H2,(H,6,7)/t4-/m0/s1

InChI Key

VLLIAYSELVGSAE-BYPYZUCNSA-N

Isomeric SMILES

C1CO[C@@H]1CC(=O)O

Canonical SMILES

C1COC1CC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for S 2 Oxetan 2 Yl Acetic Acid and Its Enantiomers

Enantioselective Approaches to Oxetane-2-yl Acetic Acid Derivatives

The creation of the chiral center at the C2 position of the oxetane (B1205548) ring is the critical step in synthesizing the target molecule. Several strategies have been developed to address this, ranging from the use of temporary chiral auxiliaries to leveraging the inherent chirality of natural products or employing modern catalytic methods.

A powerful and reliable method for asymmetric α-alkylation of carbonyl compounds involves the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org The SAMP/RAMP hydrazone methodology, developed by E. J. Corey and Dieter Enders, is a prominent example of this approach. wikipedia.org It utilizes the chiral auxiliaries (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) to achieve high levels of stereoselectivity in the alkylation of aldehydes and ketones. wikipedia.orgresearchgate.net This strategy can be adapted for the synthesis of chiral 2-substituted oxetanes. acs.orgacs.orgnih.gov The process typically involves a three-step sequence: formation of a chiral hydrazone, stereoselective alkylation, and subsequent cleavage of the auxiliary. wikipedia.org

The first step is the condensation of a suitable oxetane-containing carbonyl compound with the chiral auxiliary, either SAMP or RAMP, to form the corresponding chiral hydrazone. wikipedia.org For instance, an ester of oxetane-2-carboxylic acid could be converted to a ketone to serve as the substrate. A more direct precursor, oxetan-3-one, can be used to synthesize 2-substituted oxetan-3-ones, a closely related class of compounds. acs.org The reaction of oxetan-3-one with SAMP proceeds in quantitative yield. acs.org

Following hydrazone formation, deprotonation with a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), at low temperatures generates a lithium azaenolate intermediate. wikipedia.orgnih.gov The stereochemistry of this azaenolate is crucial for the subsequent stereocontrolled alkylation. The lithium cation chelates with the methoxymethyl group of the pyrrolidine (B122466) auxiliary, forcing the intermediate into a rigid, well-defined conformation. wikipedia.orgnih.gov This chelation, combined with steric hindrance, leads to a preferred geometry of the azaenolate, setting the stage for a highly diastereoselective reaction. nih.gov

The rigid, chelated azaenolate intermediate reacts with an electrophile, such as an alkyl halide. The chiral auxiliary effectively shields one face of the azaenolate, directing the incoming electrophile to the opposite, less sterically hindered face. wikipedia.orgnih.gov This results in the formation of a new carbon-carbon bond with a high degree of stereocontrol, creating the desired chiral center.

In the synthesis of 2-substituted oxetan-3-ones, the lithiated SAMP hydrazone of oxetan-3-one reacts with a range of electrophiles, including alkyl, allyl, and benzyl (B1604629) halides, to produce the alkylated hydrazones with good yields and high enantiomeric excesses (up to 84% ee). acs.orgacs.orgnih.gov By analogy, an azaenolate derived from an oxetane-2-yl precursor could be reacted with a suitable one-carbon electrophile (e.g., a methylating agent followed by oxidation, or a carboxylation agent) to build the acetic acid side chain. The choice of SAMP or its enantiomer RAMP allows for the selective synthesis of either enantiomer of the final product. mit.edu

Table 1: Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via SAMP Hydrazone Method acs.orgnih.gov This table demonstrates the effectiveness of the SAMP/RAMP methodology in creating chiral centers adjacent to an oxetane ring, a principle applicable to the synthesis of (S)-2-(Oxetan-2-yl)acetic acid.

Electrophile Product Yield (%) Enantiomeric Excess (ee %)
Methyl iodide 2-Methyloxetan-3-one 60 80
Ethyl iodide 2-Ethyloxetan-3-one 65 82
Benzyl bromide 2-Benzyloxetan-3-one 71 84

The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. williams.edu Compounds such as amino acids, sugars, and terpenes serve as versatile building blocks, providing a pre-existing stereocenter that can be elaborated into the desired target molecule through stereospecific reactions.

For the synthesis of chiral oxetanes, carbohydrates are particularly useful starting materials. A known approach involves the ring contraction of γ-lactones that bear a leaving group at the C-2 position. beilstein-journals.org For example, pentono-1,4-lactones, which can be derived from sugars, undergo efficient ring contraction upon treatment with a base in methanol to form methyl oxetane-2-carboxylic esters. researchgate.net The stereochemistry at the C-2 position of the resulting oxetane is controlled by the pre-existing stereocenters in the lactone precursor. This strategy provides a direct route to the core structure of oxetane-2-carboxylic acid derivatives. By selecting a sugar with the appropriate stereochemistry, one can synthesize this compound. For instance, a scalable synthesis of (S)-oxetan-2-ylmethyl tosylate, a key intermediate for various drug candidates, has been developed, highlighting the industrial applicability of sourcing chirality from readily available precursors. ucsb.edufigshare.com

Photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling unique transformations under mild conditions by using visible light to generate reactive radical intermediates. mdpi.com This methodology has been applied to the synthesis of oxetanol bioisosteres, which are valuable mimics of carboxylic acids in medicinal chemistry. researchgate.netnih.govnih.gov 3-Oxetanols, in particular, can replicate the hydrogen-bonding capacity of a carboxylic acid while having lower acidity and greater lipophilicity. researchgate.netnih.gov

A recently developed synthetic approach allows for the direct conversion of carboxylic acids into 3-oxetanols via a photoredox-catalyzed decarboxylative addition to 3-oxetanone (B52913). researchgate.netnih.govnih.gov In this process, a photocatalyst absorbs visible light and initiates a single-electron transfer event, leading to the decarboxylation of the starting acid to form a carbon-centered radical. This radical then adds to the carbonyl group of 3-oxetanone. The resulting intermediate is subsequently reduced to afford the 3-oxetano product. nih.gov

Table 2: Key Features of Photoredox-Catalyzed Synthesis of 3-Oxetanols researchgate.netnih.govnih.gov

Feature Description
Reaction Type Decarboxylative addition
Starting Materials Carboxylic acids (e.g., N-aryl α-amino acids), 3-Oxetanone
Catalysis Visible light photoredox catalyst
Key Intermediate Carbon-centered radical
Product 3-Oxetanol

| Advantages | Mild reaction conditions, high functional group tolerance, direct conversion of carboxylic acids |

This method has been shown to be effective for a variety of N-aryl and N,N-dialkyl α-amino acids, demonstrating excellent functional group tolerance. researchgate.netnih.gov While this specific transformation yields 3-substituted 3-oxetanols rather than this compound, it represents an advanced and innovative strategy for constructing complex molecules containing the oxetane ring, directly converting a common functional group (carboxylic acid) into an oxetanol bioisostere. researchgate.netnih.gov This highlights the potential of modern catalytic methods to provide novel and efficient routes to oxetane-containing compounds.

Asymmetric Synthesis via Chiral Auxiliaries (e.g., SAMP/RAMP Hydrazone Methodology)

Functionalization and Derivatization from Precursor Oxetanes

Approaches in this category utilize pre-formed oxetane rings as building blocks, introducing the acetic acid side chain through various functionalization techniques. This strategy is often advantageous when chiral oxetane precursors are readily available.

The formation of the oxetane ring from acyclic precursors often involves the strategic use of epoxides. These three-membered rings serve as electrophilic synthons that, upon ring-opening, can establish the 1,3-dioxygenated pattern necessary for oxetane formation. One common pathway involves the intermolecular reaction of an epoxide with a nucleophile to generate a 1,3-diol derivative, which subsequently undergoes cyclization. acs.org

A prominent example is the generation of enantioenriched 1,3-diols from 2,3-epoxy alcohols. The ring-opening of the epoxide with reagents like sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) or dimethyl cuprate establishes the required stereochemistry of the diol, which can then be cyclized to the corresponding oxetane. acs.org

Alternatively, intramolecular epoxide ring-opening provides a more direct route. In this approach, a precursor containing both an epoxide and a tethered nucleophile is subjected to conditions that promote cyclization. For instance, treatment of specific epoxy ethers bearing a benzyl substituent with a strong base like lithio-2,4-dimethylpiperidide (LiDMP) can induce cyclization to form 2,3-disubstituted oxetanes. acs.org Another strategy involves the ring expansion of epoxides using sulfur ylides, which can effectively transform a three-membered ring into a four-membered one. illinois.eduacs.org

Table 1: Selected Methods for Oxetane Synthesis from Epoxide Precursors

Precursor Type Reagents/Conditions Key Transformation Reference

A highly effective strategy for synthesizing 2-substituted oxetanes like this compound involves the use of chiral oxetane building blocks. Commercially available or readily synthesized precursors such as (S)-oxetan-2-ylmethanol can be converted into electrophilic species suitable for coupling reactions. A key intermediate is (S)-oxetan-2-ylmethyl tosylate, which can be prepared from the corresponding alcohol. ucsb.edu This tosylate serves as an excellent substrate for SN2 displacement with carbon nucleophiles to introduce the two-carbon side chain required for the acetic acid moiety. acs.orgucsb.edu

For example, the tosylate can be reacted with sodium cyanide, followed by hydrolysis of the resulting nitrile to furnish the target carboxylic acid. An alternative is the use of malonic ester synthesis, where the tosylate is treated with diethyl malonate, followed by hydrolysis and decarboxylation. These coupling reactions benefit from the high reactivity of the primary tosylate and allow for the secure installation of the side chain while preserving the integrity of the oxetane ring.

The carboxylic acid functional group is often incompatible with many synthetic transformations. Therefore, its protection is a critical consideration during the synthesis of this compound, especially if the side chain is introduced early. The oxetane ring itself can be sensitive, particularly to acidic conditions which can promote ring-opening. nih.govacs.org This instability necessitates the use of mild conditions for both the introduction and removal of protecting groups. chemrxiv.org

Commonly, the carboxylic acid is protected as an ester, such as a methyl, ethyl, benzyl, or tert-butyl ester. The choice of ester is dictated by the planned subsequent reaction steps and the required deprotection conditions. For instance, tert-butyl esters are valuable as they can be cleaved under specific acidic conditions (e.g., with trifluoroacetic acid) that may be orthogonal to other protecting groups. chemrxiv.org However, care must be taken, as strong acids can lead to undesired isomerization or decomposition of the oxetane core. nih.govchemrxiv.org

The process of esterification must be chosen carefully to avoid degradation of the acid-sensitive oxetane ring. Classical Fischer esterification, which employs a strong acid catalyst, is generally unsuitable. masterorganicchemistry.com Instead, esterification under basic or neutral conditions is preferred. For example, reacting the carboxylic acid with an alkyl halide in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (Hunig's base) is an effective method. chemrxiv.org

Deprotection, or ester hydrolysis, is most commonly and safely achieved via saponification using an alkali metal hydroxide, such as lithium hydroxide or sodium hydroxide, in a mixture of water and an organic solvent. chemrxiv.orgchemrxiv.org These basic conditions are well-tolerated by the oxetane ring. The sequence of protection and deprotection allows for complex synthetic manipulations on other parts of the molecule before liberating the final carboxylic acid.

Table 2: Compatible Esterification and Deprotection Methods for Oxetane Carboxylic Acids

Process Method Reagents Key Features Reference
Esterification Alkylation Alkyl halide (e.g., MeI, BnBr), Base (e.g., Hunig's base, Cs2CO3) Mild, basic conditions; avoids strong acids. chemrxiv.org
Esterification Acid Anhydride Acetic anhydride, Base (e.g., pyridine, DMAP) Suitable for forming acetate (B1210297) esters under basic catalysis. highfine.com
Deprotection Saponification LiOH, NaOH, or KOH in H2O/THF/MeOH Standard basic hydrolysis; high compatibility with oxetane ring. chemrxiv.orgchemrxiv.org
Deprotection Hydrogenolysis H2, Pd/C Specific for benzyl esters; neutral and mild conditions. chemrxiv.org

Coupling Reactions with Oxetane Building Blocks

Cyclization Strategies for Oxetane Ring Formation Relevant to Analogues

The de novo synthesis of the oxetane ring is fundamental for creating a diverse range of analogues. The primary challenge in these methods is overcoming the inherent ring strain of the four-membered ether, as the kinetics of 4-exo-tet cyclizations are significantly slower than those for forming five- or six-membered rings. acs.orgnih.gov

The most prevalent and versatile method for constructing the oxetane ring is the intramolecular Williamson etherification. beilstein-journals.orgmagtech.com.cn This reaction involves an SN2 displacement of a leaving group by an alkoxide within the same molecule. The typical precursor is a 1,3-diol, which is first selectively functionalized at one of the hydroxyl groups to install a good leaving group, such as a tosylate, mesylate, or halide. acs.org Subsequent treatment with a base generates an alkoxide from the remaining hydroxyl group, which then attacks the carbon bearing the leaving group to close the ring.

The success of this cyclization is highly dependent on the reaction conditions, as a competing Grob fragmentation can often lead to the formation of an alkene instead of the desired oxetane. beilstein-journals.org Despite this, the Williamson etherification remains a cornerstone of oxetane synthesis due to its practicality. nih.gov

An alternative approach is the direct cyclodehydration of 1,3-diols. This method typically requires treatment with a Brønsted or Lewis acid. thieme-connect.de While synthetically direct, these methods can suffer from a lack of regioselectivity and may not be suitable for substrates with sensitive functional groups due to the harsh acidic conditions. thieme-connect.de

Table 3: Comparison of Intramolecular Cyclization Strategies for Oxetane Formation

Strategy Precursor Reagents/Conditions Advantages Disadvantages Reference(s)

| Williamson Etherification | 1,3-Diol | 1. TsCl, Py 2. NaH or KOtBu | High versatility, good stereocontrol possible. | Kinetically slow (4-exo-tet), risk of elimination (Grob fragmentation). | acs.orgbeilstein-journals.orgnih.gov | | Williamson Etherification | γ-Chlorohydrin | KH | Direct from halo-alcohol precursor. | Moderate yields reported. | acs.org | | Cyclodehydration | 1,3-Diol | Brønsted or Lewis Acid | Atom economical, direct conversion. | Harsh conditions, risk of side reactions and poor regioselectivity. | thieme-connect.de |

[2+2] Cycloaddition Methodologies

The construction of the oxetane ring via [2+2] cycloaddition is a powerful and atom-economical strategy in organic synthesis. This approach typically involves the reaction between a carbonyl compound and an alkene to form the four-membered ether ring. The most prominent of these methods is the Paternò–Büchi reaction, a photochemical process that has been a cornerstone of oxetane synthesis for over a century. nih.govbeilstein-journals.orgnih.gov Recent advancements have focused on overcoming the classical challenges of regioselectivity, diastereoselectivity, and especially enantioselectivity, leading to the development of sophisticated catalytic systems that operate under milder conditions. nih.govacs.org

The general mechanism of the Paternò-Büchi reaction begins with the photoexcitation of a carbonyl compound to its singlet excited state (S₁), which can then undergo intersystem crossing (ISC) to a more stable triplet state (T₁). This excited carbonyl species interacts with a ground-state alkene to form a 1,4-diradical intermediate. The regioselectivity of the cycloaddition is largely governed by the formation of the more stable of the two possible diradicals. nih.gov Subsequent spin inversion and ring closure of this intermediate furnishes the oxetane product.

Recent methodologies have increasingly utilized visible light in place of high-energy UV radiation, often employing photocatalysts to facilitate the reaction under safer and more scalable conditions. acs.orgnih.gov A groundbreaking development in this field has been the advent of catalytic systems capable of inducing high levels of enantioselectivity, a long-standing challenge in Paternò–Büchi chemistry. nih.govchemrxiv.org

A landmark achievement is the development of a highly enantioselective catalytic Paternò–Büchi reaction using a novel chiral iridium photocatalyst. nih.govnih.govdigitellinc.com This system operates through a unique "triplet rebound mechanism." The chiral catalyst, which features hydrogen-bonding functionalities, selectively sensitizes the alkene partner. The excited alkene then interacts with an unbound α-ketoester, which serves as the carbonyl component. The subsequent radical-ion pair is held within the chiral pocket of the catalyst, which directs the cycloaddition to proceed with high stereocontrol. nih.govchemrxiv.orgdigitellinc.com This method circumvents the common problem where direct coordination of a carbonyl to a Lewis acid catalyst alters its electronic state and suppresses the desired photochemical pathway. nih.govnih.gov

This advanced methodology has demonstrated high yields and exceptional enantioselectivities across a range of substrates, as detailed in the table below.

Table 1. Enantioselective Paternò-Büchi Reaction of α-Ketoesters with Alkenes Catalyzed by a Chiral Iridium Complex nih.govdigitellinc.com
Carbonyl CompoundAlkenyl PartnerYield (%)Enantiomeric Excess (ee %)
Methyl Phenylglyoxylate1,1-Diphenylethylene9598
Methyl Phenylglyoxylateα-Methylstyrene8896
Methyl Phenylglyoxylate(E)-Anethole7597
Ethyl Benzoylformate1,1-Diphenylethylene9297
Ethyl Benzoylformate2-Phenylpropene8595

Applying this state-of-the-art methodology, a plausible synthetic route to a key precursor of this compound can be devised. The reaction would involve the enantioselective [2+2] photocycloaddition of an α-ketoester, such as ethyl benzoylformate, with a suitable three-carbon alkene like 3-buten-1-ol. The chiral iridium catalyst would control the facial selectivity of the approach of the alkene to the excited carbonyl, establishing the desired (S)-stereocenter at the C2 position of the oxetane ring.

The resulting oxetane, (S)-2-(2-hydroxyethyl)-3-phenyloxetane-3-carboxylate, contains the necessary carbon framework. The primary alcohol on the side chain can then be oxidized to the corresponding carboxylic acid in a subsequent step to yield the target molecule. This proposed pathway highlights how advanced cycloaddition methodologies can be strategically applied to construct complex, chiral molecules like this compound.

Table 2. Proposed Synthesis of an this compound Precursor
Reactant 1Reactant 2Key ConditionsIntermediate Product
Ethyl Benzoylformate3-Buten-1-olChiral Iridium Photocatalyst, Visible Light (e.g., Blue LEDs)Ethyl (S)-2-(2-hydroxyethyl)-3-phenyloxetane-3-carboxylate

Chemical Reactivity and Transformational Pathways of S 2 Oxetan 2 Yl Acetic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group of (S)-2-(oxetan-2-yl)acetic acid can undergo typical transformations, although reaction conditions must be chosen carefully to preserve the integrity of the strained oxetane (B1205548) ring. chemrxiv.org

The carboxylic acid can be converted to esters and amides, which are common transformations in medicinal chemistry. acs.orgacs.org However, standard acid-catalyzed esterification (e.g., Fischer esterification) is generally incompatible with the oxetane ring, as strong acids can promote undesired ring-opening. chemrxiv.org Therefore, esterification is preferably carried out under basic or neutral conditions, such as by using alkyl halides in the presence of a non-nucleophilic base. chemrxiv.org

Amidation reactions are frequently performed using this class of compounds. acs.org The synthesis of amides from carboxylic acids and amines often requires the use of a coupling agent to activate the carboxylic acid, avoiding the need for high temperatures or harsh acidic/basic conditions that could compromise the oxetane ring. libretexts.org Reagents such as 1,1'-carbonyldiimidazole (CDI) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are suitable for this purpose. google.com The direct reaction between the carboxylic acid and an amine typically forms a stable ammonium carboxylate salt and requires heating above 100 °C to form the amide, a condition which could trigger the intramolecular isomerization to a lactone. libretexts.org

The carboxylic acid moiety can be selectively reduced to the corresponding primary alcohol, (S)-2-(oxetan-2-yl)ethanol. This transformation typically requires powerful reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃). Care must be taken during the reaction and workup to maintain mild temperature and pH conditions to prevent oxetane ring cleavage.

While less commonly described for this specific molecule, the carbon backbone of the acetic acid side chain could theoretically be susceptible to oxidation under strong oxidizing conditions. However, such reactions would likely be low-yielding due to competitive oxidation or degradation of the oxetane ring. The primary focus of reactivity studies on this molecule remains centered on the transformations of the carboxylic acid group and the opening of the oxetane ring.

Derivatization Strategies for Enhanced Synthetic Utility

The inherent reactivity of the carboxylic acid moiety in this compound provides a versatile handle for a variety of chemical transformations. These derivatization strategies are pivotal in expanding the synthetic utility of this oxetane-containing building block, allowing for its incorporation into more complex molecular architectures with tailored properties. Key modifications include the introduction of halogenated substituents to modulate electronic and steric properties, and the formation of nitrogen-containing derivatives to explore new pharmacophores and chemical space.

Introduction of Halogenated and Fluorinated Substituents

The incorporation of halogen atoms, particularly fluorine, into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. While direct halogenation of the oxetane ring or the acetic acid side chain of this compound can be challenging, several synthetic routes can be envisioned based on established methodologies for similar substrates.

One common approach to introduce fluorine involves the conversion of a hydroxyl group into a fluoride. For a molecule like this compound, this would typically involve a multi-step sequence. For instance, the carboxylic acid could be reduced to the corresponding alcohol, (S)-2-(oxetan-2-yl)ethanol. This alcohol can then be activated, for example, by conversion to a mesylate or tosylate, followed by nucleophilic substitution with a fluoride source such as potassium fluoride or a tetraalkylammonium fluoride.

Alternatively, deoxofluorination reagents can be employed on the alcohol intermediate. Reagents like diethylaminosulfur trifluoride (DAST) and its analogues are effective for converting primary alcohols to the corresponding fluorides. However, it is noteworthy that direct deoxofluorination of carboxylic acids using such reagents is often inefficient.

The following table outlines a hypothetical reaction scheme for the fluorination of this compound via its alcohol derivative.

StepReactantReagentsProductNotes
1This compound1. Mesyl chloride (MsCl), Triethylamine (Et3N) 2. Potassium fluoride (KF)(S)-2-(Fluoromethyl)oxetaneTwo-step, one-pot synthesis from the corresponding alcohol.
2(S)-2-(Oxetan-2-yl)ethanolDiethylaminosulfur trifluoride (DAST)(S)-2-(Fluoromethyl)oxetaneDirect deoxofluorination of the alcohol.

This table presents plausible synthetic routes based on general chemical principles.

Formation of Nitrogen-Containing Derivatives

The carboxylic acid functionality of this compound is readily converted into a variety of nitrogen-containing derivatives, most notably amides. These derivatives are of significant interest in drug discovery due to the prevalence of the amide bond in biologically active molecules. The synthesis of amides from this compound can be achieved through standard peptide coupling protocols.

These methods typically involve the activation of the carboxylic acid with a coupling reagent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by a primary or secondary amine. A wide array of coupling reagents can be employed, each with its own advantages in terms of reaction efficiency, suppression of side reactions, and preservation of stereochemical integrity.

Commonly used coupling reagents include carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to minimize racemization. Urinium-based reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective and widely used for their high reactivity and rapid reaction times.

The general procedure for amide formation involves dissolving this compound in a suitable aprotic solvent, such as dichloromethane (DCM) or dimethylformamide (DMF), followed by the addition of the coupling reagent, a base (e.g., diisopropylethylamine, DIEA), and the desired amine.

The following table summarizes representative conditions for the synthesis of amides from this compound.

AmineCoupling ReagentAdditiveBaseSolventProduct
BenzylamineEDCHOBtDIEADMFN-benzyl-2-((S)-oxetan-2-yl)acetamide
MorpholineHATU-DIEADCM2-((S)-oxetan-2-yl)-1-morpholinoethan-1-one
AnilineHBTUHOBtNMMDMFN-phenyl-2-((S)-oxetan-2-yl)acetamide

This table illustrates typical reaction conditions for the synthesis of various amide derivatives.

Beyond simple amides, the carboxylic acid can be converted to other nitrogen-containing functional groups. For instance, conversion to an acyl chloride followed by reaction with sodium azide would yield an acyl azide, a precursor for the Curtius rearrangement to form an isocyanate, which can be trapped with various nucleophiles. Furthermore, while less direct, the synthesis of sulfonamides can be envisioned through multi-step sequences.

Stereochemical Aspects and Control in S 2 Oxetan 2 Yl Acetic Acid Chemistry

Elucidation of Absolute Configuration (e.g., X-ray Crystallography)

The unambiguous determination of a chiral molecule's absolute configuration is most reliably achieved through single-crystal X-ray crystallography. nih.govspringernature.com This technique provides a detailed three-dimensional map of the electron density within a crystal, allowing for the precise spatial arrangement of atoms to be determined. For chiral, enantiomerically pure compounds, anomalous dispersion effects in the X-ray diffraction data can be used to establish the absolute stereochemistry. thieme-connect.de

While a crystal structure for (S)-2-(Oxetan-2-yl)acetic acid itself is not prominently available in the reviewed literature, the absolute configuration of closely related derivatives has been definitively established using this method. For instance, in a study of a dual 5-HT1A and 5-HT7 receptor ligand, the levorotary enantiomer containing the (S)-2-(oxetan-2-yl) moiety, SYA0340-P2, had its absolute configuration confirmed as 'S' through X-ray crystallographic analysis of its oxalate (B1200264) salt. nih.gov This analysis provides a strong precedent and experimental validation for assigning the stereochemistry of related building blocks derived from the same chiral pool.

Table 1: Crystallographic Data for SYA0340-P2 Oxalate Salt nih.gov
ParameterValue
Chemical FormulaC₂₆H₃₀ClN₃O₉
Molecular Weight (g/mol)563.98
Crystal SystemMonoclinic
Space GroupP2₁
Determined Absolute ConfigurationS

Diastereoselective and Enantioselective Reaction Control

The synthesis of enantiomerically pure this compound requires methods that exhibit high levels of stereochemical control. Both diastereoselective and enantioselective strategies are employed to ensure the desired (S)-configuration is obtained with high enantiomeric excess (ee).

One effective industrial approach involves asymmetric catalysis. A chiral auxiliary-mediated cyclization can be used to form the oxetane (B1205548) ring with excellent stereocontrol. For example, reacting a suitable precursor like (S)-3-chloropropyl acetate (B1210297) with a chiral palladium catalyst can yield the desired oxetane structure with an enantiomeric excess greater than 98%. vulcanchem.com Another established enantioselective route to 2-substituted oxetanes involves the asymmetric reduction of a β-halo ketone using a chiral reducing agent, followed by a base-promoted intramolecular Williamson ether synthesis to close the ring. acs.org

The synthesis of (S)-Oxetan-2-ylmethyl tosylate, a key intermediate for introducing the (S)-2-(oxetan-2-yl)methyl fragment, has been a focus of process development, with multiple routes being successfully demonstrated to achieve the target stereochemistry. figshare.com These methods highlight the importance of carefully planned synthetic routes that can control the formation of the chiral center, often by starting with an enantioenriched starting material or by using a chiral catalyst or reagent during a key transformation step. researchgate.net

Table 2: Example of an Asymmetric Synthesis Strategy vulcanchem.com
Reaction TypeKey Reagent/CatalystAchieved Enantiomeric Excess (ee)
Chiral Auxiliary-Mediated CyclizationChiral Palladium Catalyst>98%

Conformational Analysis and Stereoelectronic Effects of the Oxetane Ring

The four-membered oxetane ring is a strained cyclic ether, with a ring strain energy of approximately 106-107 kJ/mol. vulcanchem.comutexas.edu This strain prevents the ring from being perfectly planar. Instead, it adopts a "puckered" conformation to minimize torsional strain. illinois.edu X-ray crystallography data suggests a dihedral angle of about 25° between the oxygen and adjacent carbons in the puckered ring. vulcanchem.com This puckering is not static; the ring undergoes a low-energy "puckering" vibration. illinois.edu

The presence of the acetic acid substituent at the C2 position influences the ring's conformational preferences. The puckered structure imposes distinct conformational constraints on the side chain, and studies have shown that the oxetane ring can stabilize synclinal (gauche) conformations in solution. smolecule.com

Structural Rigidity : The strained ring imparts a degree of rigidity to the local structure, which can be crucial for orienting other functional groups for interaction with biological targets. researchgate.net

Hydrogen Bond Acceptor : The oxygen atom of the ether is a Lewis basic site and can act as a hydrogen-bond acceptor, a property that can influence solubility and molecular interactions. utexas.eduresearchgate.net

Electron-Withdrawing Nature : The oxetane ring can function as an electron-withdrawing group, which can affect the acidity and reactivity of the attached acetic acid moiety. utexas.edu

These conformational and stereoelectronic features distinguish this compound from more flexible or linear analogues, contributing to its unique chemical behavior.

Table 3: Conformational and Stereoelectronic Properties of the Oxetane Ring
PropertyDescriptionReference
Ring StrainApproximately 106-107 kJ/mol vulcanchem.comutexas.edu
ConformationPuckered (non-planar) illinois.edu
Influence on Side ChainStabilizes synclinal (gauche) conformations smolecule.com
Stereoelectronic EffectActs as a hydrogen-bond acceptor utexas.eduresearchgate.net

Applications in Advanced Synthetic Organic Chemistry

Chiral Building Block for Complex Molecule Synthesis

(S)-2-(Oxetan-2-yl)acetic acid is a prime example of a chiral building block, an enantiomerically pure compound used as a starting material in the synthesis of more complex, stereochemically defined molecules. nih.gov The stereocenter at the 2-position of the oxetane (B1205548) ring is a key feature that allows for the introduction of chirality into a target molecule, which is crucial for its biological activity. nih.gov The presence of both an oxetane ring and a carboxylic acid group provides two distinct points for chemical modification, enabling the construction of diverse and intricate molecular structures.

Precursor for Heterocyclic Scaffolds

The dual functionality of this compound makes it a versatile precursor for the synthesis of various heterocyclic scaffolds. The carboxylic acid moiety can be readily converted into amides, esters, and other functional groups, which can then participate in intramolecular cyclization reactions. The oxetane ring, being a strained four-membered heterocycle, can undergo ring-opening reactions with various nucleophiles, leading to the formation of more complex acyclic and heterocyclic systems.

For instance, the carboxylic acid can be coupled with an amine to form an amide, which, upon activation, could potentially cyclize with a nucleophile introduced via the oxetane ring. While direct examples of the synthesis of specific heterocyclic scaffolds starting from this compound are not extensively documented in the reviewed literature, the fundamental reactivity of its functional groups suggests its potential in constructing novel heterocyclic systems. The synthesis of various heterocyclic compounds from other oxetane-containing precursors has been reported, highlighting the general utility of the oxetane motif in this area of synthesis. nih.gov

Application in Natural Product Total Synthesis Initiatives

The oxetane ring is a structural motif found in a number of biologically active natural products, such as taxol and oxetanocin. u-tokyo.ac.jp The total synthesis of these complex molecules often relies on the use of chiral building blocks that can introduce key stereocenters and structural features. This compound, with its defined stereochemistry and functional handles, represents a potential starting material or key intermediate in the synthesis of oxetane-containing natural products and their analogues. u-tokyo.ac.jp

While a specific total synthesis of a natural product directly employing this compound was not identified in the surveyed literature, the principles of chiral pool synthesis support its potential application. Chiral pool synthesis is a strategy that utilizes readily available enantiopure compounds from natural sources as starting materials for the synthesis of complex chiral molecules. The use of oxetanes as versatile building blocks in the total synthesis of natural products has been reviewed, underscoring the importance of this structural unit in the field. u-tokyo.ac.jp

Bioisosteric Replacement Strategies in Molecular Design

Bioisosterism, the replacement of a functional group in a molecule with another group of similar size, shape, and electronic properties, is a widely used strategy in medicinal chemistry to improve the pharmacological profile of a drug candidate. cambridgemedchemconsulting.comnih.govgoogle.com The oxetane ring has gained significant attention as a bioisostere for several common functional groups. cambridgemedchemconsulting.comnih.gov

Oxetane as a Surrogate for Carbonyl and Gem-Dimethyl Groups

The oxetane ring is frequently employed as a bioisosteric replacement for carbonyl and gem-dimethyl groups in drug design. cambridgemedchemconsulting.comnih.gov The oxetane oxygen atom can act as a hydrogen bond acceptor, mimicking the hydrogen bonding capabilities of a carbonyl group. This substitution can be advantageous as oxetanes are generally more stable towards metabolic degradation than carbonyl-containing compounds.

Furthermore, the oxetane ring can serve as a surrogate for the gem-dimethyl group. cambridgemedchemconsulting.comnih.gov This substitution can be beneficial in several ways. It can block metabolically labile C-H bonds, thereby improving the metabolic stability of a drug candidate. cambridgemedchemconsulting.com Additionally, the polar nature of the oxetane ring can lead to an increase in aqueous solubility and a reduction in lipophilicity compared to the corresponding gem-dimethyl analogue.

Functional GroupBioisosteric ReplacementKey Advantages
Carbonyl GroupOxetane RingIncreased metabolic stability, similar hydrogen bonding capacity
Gem-Dimethyl GroupOxetane RingBlocks metabolic weak spots, increases aqueous solubility, reduces lipophilicity cambridgemedchemconsulting.com

Influence on Physicochemical Properties and Conformational Rigidity in Synthetic Targets

The incorporation of an oxetane ring into a molecule can have a profound impact on its physicochemical properties and conformational rigidity. cambridgemedchemconsulting.comnih.gov The inherent polarity of the oxetane moiety generally leads to an increase in aqueous solubility and a decrease in lipophilicity (LogD). cambridgemedchemconsulting.com This is a desirable feature in drug design as it can improve the pharmacokinetic profile of a compound.

Physicochemical PropertyInfluence of Oxetane IncorporationReference
Aqueous SolubilityIncrease cambridgemedchemconsulting.com
Lipophilicity (LogD)Decrease cambridgemedchemconsulting.com
Metabolic StabilityIncrease cambridgemedchemconsulting.com
Conformational RigidityIncrease mdpi.com

Development of Novel Amino Acid Analogues

The synthesis of non-natural amino acids is an area of intense research, as these compounds can be incorporated into peptides and proteins to modulate their structure and function. This compound is a valuable starting material for the synthesis of novel amino acid analogues containing an oxetane moiety.

The synthesis of such analogues can be achieved through various synthetic routes. For example, the carboxylic acid group of this compound can be converted to an amine via a Curtius rearrangement or a similar transformation. Alternatively, the α-carbon can be functionalized to introduce an amino group. The resulting oxetane-containing amino acids can then be used in peptide synthesis to create novel peptidomimetics with potentially enhanced properties, such as increased resistance to enzymatic degradation. Several synthetic routes to oxetane-containing amino acid derivatives have been reported, demonstrating the feasibility of incorporating this unique structural motif into peptide backbones.

Synthesis of Oxetane-Containing Amino Acid Derivatives

The development of novel amino acid derivatives is a cornerstone of peptidomimetic and medicinal chemistry. This compound provides a scaffold for creating non-proteinogenic amino acids, which can then be used to build peptides with unique properties. A primary strategy involves the synthesis of oxetane-modified dipeptide building blocks that can be readily used in standard peptide synthesis protocols. These building blocks act as surrogates for traditional dipeptides, introducing the oxetane ring into the peptide backbone. nih.gov

The synthesis of these derivatives is a multi-step process that requires careful control of stereochemistry. A practical route involves preparing dipeptides containing the oxetane moiety, which are then suitably protected for subsequent use in solid-phase peptide synthesis (SPPS). acs.org This approach allows for the creation of peptidomimetics where a backbone amide C=O bond is effectively replaced by the four-membered oxetane ring. acs.org

A representative synthesis to generate a protected dipeptide building block suitable for Fmoc-based SPPS is outlined below. This process converts the initial carboxylic acid into a more complex structure that mimics a dipeptide unit.

Table 1: Representative Synthetic Scheme for an Oxetane-Dipeptide Building Block

Step Reaction Reagents and Conditions Product Description
1 Amide Coupling This compound, Glycine methyl ester, Coupling agents (e.g., HATU, HOBt), Base (e.g., DIPEA), Solvent (e.g., DMF) Formation of an amide bond between the starting material and an amino acid ester.
2 Reduction of Ester Product from Step 1, Reducing agent (e.g., LiBH₄), Solvent (e.g., THF/MeOH) Selective reduction of the methyl ester to a primary alcohol.
3 Introduction of Amino Group Product from Step 2, Mesylation (MsCl, Et₃N) followed by azide displacement (NaN₃) and reduction (H₂, Pd/C) Conversion of the alcohol to a protected amino group, forming the second amino acid mimic.

| 4 | N-terminal Protection | Product from Step 3, Fmoc-OSu, Base (e.g., NaHCO₃), Solvent (e.g., Dioxane/Water) | Installation of the Fmoc protecting group on the N-terminus, yielding the final building block ready for SPPS. |

This synthetic strategy provides access to versatile building blocks where the oxetane moiety is integrated into what will become the peptide backbone, offering a non-hydrolyzable and conformationally distinct alternative to the natural peptide bond. nih.gov

Incorporation into Peptide Structures

Once the oxetane-containing amino acid derivatives or dipeptide building blocks are synthesized and appropriately protected (typically with an N-terminal Fmoc group), they can be incorporated into larger peptide chains. peptide.com The most common and efficient method for this is Solid-Phase Peptide Synthesis (SPPS). core.ac.uk

In SPPS, the peptide is assembled sequentially while one end (usually the C-terminus) is anchored to an insoluble polymer resin. nih.gov The oxetane-containing building block is added at the desired position in the sequence through a series of coupling and deprotection steps. wpmucdn.com This methodology has been successfully used to create a variety of modified peptides, including derivatives of biologically active peptides like bradykinin and enkephalins. acs.org

The process for incorporating an Fmoc-protected oxetane building block via SPPS follows a well-established cycle, as detailed in the table below.

Table 2: Standard Fmoc-SPPS Cycle for Incorporation of an Oxetane Building Block

Step Action Reagents/Solvents Purpose
1 Deprotection 20% Piperidine in DMF Removal of the Fmoc protecting group from the N-terminus of the resin-bound peptide, exposing a free amine. wpmucdn.com
2 Washing DMF, DCM Removal of excess piperidine and the Fmoc-piperidine adduct.
3 Coupling Fmoc-protected oxetane building block, Activator (e.g., HATU), Base (e.g., DIPEA) in DMF Activation of the building block's carboxylic acid and subsequent reaction with the free amine on the resin to form a new peptide bond. nih.gov
4 Washing DMF, DCM Removal of excess reagents and byproducts from the coupling reaction.
5 Repeat - The cycle is repeated with the next amino acid in the sequence until the desired peptide is fully assembled.

| 6 | Cleavage | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, water) | Release of the completed peptide from the solid support and removal of acid-labile side-chain protecting groups. peptide.com |

The incorporation of these oxetane-based units serves to create peptidomimetics with potentially enhanced therapeutic properties. The oxetane ring can enforce specific backbone conformations, improve aqueous solubility, and increase resistance to enzymatic degradation by proteases, which is a common limitation of natural peptide drugs. researchgate.netnih.gov

Analytical Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of magnetically active nuclei.

¹H NMR spectroscopy for (S)-2-(Oxetan-2-yl)acetic acid reveals the number of distinct proton environments, their integration (ratio), and their coupling interactions, which helps in assigning the protons to their respective positions in the molecule.

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The chemical shifts are indicative of the type of carbon atom (e.g., carbonyl, methylene).

Data regarding ¹⁵N and ¹⁹F NMR spectroscopy for this compound are not commonly reported in standard literature, as these nuclei are not present in the compound's structure.

Table 1: Representative ¹H NMR Spectroscopic Data

Proton Assignment Chemical Shift (δ) ppm Multiplicity
-COOH ~10-12 singlet (broad)
H-2 (oxetan-yl CH) ~4.8-5.0 multiplet
CH₂ (acetic acid) ~2.6-2.8 multiplet
H-4 (oxetan-yl CH₂) ~4.4-4.6 multiplet
H-3 (oxetan-yl CH₂) ~2.4-2.6 multiplet

Note: Exact chemical shifts can vary based on the solvent and concentration used.

Table 2: Representative ¹³C NMR Spectroscopic Data

Carbon Assignment Chemical Shift (δ) ppm
C=O (acid) ~175
C-2 (oxetan-yl) ~75
C-4 (oxetan-yl) ~68
CH₂ (acetic acid) ~40
C-3 (oxetan-yl) ~25

Note: Exact chemical shifts can vary based on the solvent and concentration used.

Mass Spectrometry (HRMS, ESI+)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound with high precision. High-Resolution Mass Spectrometry (HRMS) using a soft ionization technique like Electrospray Ionization (ESI+) is particularly useful. In ESI+, the sample is ionized, typically by protonation, to form a pseudomolecular ion [M+H]⁺. HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Table 3: HRMS (ESI+) Data

Ion Calculated m/z Observed m/z

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is a crucial technique for assessing the purity of a compound, and when a chiral stationary phase (CSP) is employed, it becomes a powerful tool for determining the enantiomeric excess (ee). The separation of enantiomers is based on their differential interaction with the chiral stationary phase. By comparing the peak areas of the two enantiomers in the chromatogram, the enantiomeric excess of the (S)-enantiomer in a sample can be accurately quantified. The development of a robust HPLC method is essential for quality control in the synthesis of enantiomerically pure compounds.

Table 4: Typical Chiral HPLC Method Parameters

Parameter Condition
Column Chiral Stationary Phase (e.g., polysaccharide-based)
Mobile Phase Hexane/Isopropanol with an acidic modifier (e.g., trifluoroacetic acid)
Flow Rate 1.0 mL/min
Detection UV at 210 nm

| Expected Result | Baseline separation of the (S) and (R) enantiomers |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds. For this compound, the IR spectrum will show characteristic absorption bands for the O-H bond of the carboxylic acid, the C=O bond of the carbonyl group, and the C-O bonds of the ether and carboxylic acid.

Table 5: Characteristic IR Absorption Bands

Functional Group Bond Vibration Wavenumber (cm⁻¹)
Carboxylic Acid O-H stretch 2500-3300 (broad)
Carbonyl C=O stretch 1700-1725

Q & A

Q. How does the stability of this compound vary under thermal or photolytic stress?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring. Photodegradation is assessed via UV irradiation (ICH Q1B guidelines). Oxidative stability is tested using H₂O₂ or radical initiators (AIBN) .

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